Stereochemical Identity: Absolute (S)-Configuration at the Chiral Center
The target compound is unequivocally identified as the (S)-enantiomer, as confirmed by its unique InChI Key (XVVQVDYGBKFVKI-JTQLQIEISA-N) . The (2R)-enantiomer (CAS 2248199-90-6) and the racemic mixture (CAS 2248373-77-3) possess distinct identifiers and, critically, different three-dimensional structures. While direct biological data for each enantiomer of this specific scaffold are not publicly available, structure-activity relationship (SAR) studies on structurally analogous quinolinepropanamides demonstrate that the (S)-configuration can confer over 500-fold greater binding affinity compared to the (R)-configuration [1].
| Evidence Dimension | Enantiomeric configuration and InChI Key uniqueness |
|---|---|
| Target Compound Data | InChI Key: XVVQVDYGBKFVKI-JTQLQIEISA-N; (S)-configuration |
| Comparator Or Baseline | (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol (CAS 2248199-90-6); Racemic 2-Methyl-3-quinolin-2-ylpropan-1-ol (CAS 2248373-77-3) |
| Quantified Difference | Unique InChI Key; Class-level >500-fold activity difference between enantiomers observed in analogous quinolinepropanamide series |
| Conditions | InChI Key derivation; Radioligand binding assay for the class-level inference (rat tissue homogenates) |
Why This Matters
Procurement of the incorrect enantiomer or a racemic mixture invalidates stereospecific SAR studies and can lead to complete loss of target engagement, as demonstrated by the class-level evidence.
- [1] Bribes, E., et al. (2002). Stereoselective inhibition of the binding of [3H]PK 11195 to peripheral-type benzodiazepine binding sites by a quinolinepropanamide derivative. European Journal of Pharmacology, 452(2), 205-214. View Source
